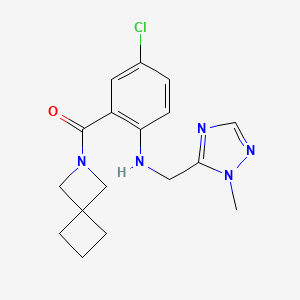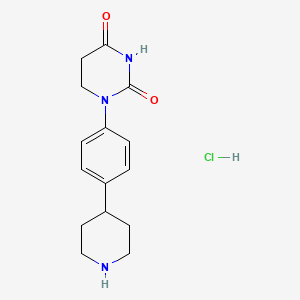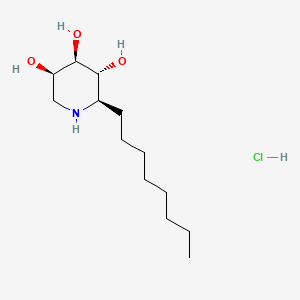
Glucocerebrosidase-IN-1 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucocerebrosidase-IN-1 (hydrochloride) is a potent and selective inhibitor of the enzyme glucocerebrosidase. This enzyme is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. The inhibition of glucocerebrosidase has significant implications in the study and treatment of lysosomal storage disorders such as Gaucher disease and neurodegenerative diseases like Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of Glucocerebrosidase-IN-1 (hydrochloride) requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
化学反応の分析
Types of Reactions: Glucocerebrosidase-IN-1 (hydrochloride) primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Glucocerebrosidase-IN-1 (hydrochloride) include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving Glucocerebrosidase-IN-1 (hydrochloride) are typically derivatives with enhanced inhibitory properties. These derivatives are characterized by their ability to bind more effectively to the active site of glucocerebrosidase, thereby increasing their potency .
科学的研究の応用
Glucocerebrosidase-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity .
Biology: In biological research, Glucocerebrosidase-IN-1 (hydrochloride) is employed to investigate the role of glucocerebrosidase in cellular processes and to understand the molecular basis of lysosomal storage disorders .
Medicine: In medicine, this compound is used in the development of therapeutic strategies for diseases such as Gaucher disease and Parkinson’s disease. It helps in identifying potential drug candidates and understanding their mechanisms of action .
Industry: In the pharmaceutical industry, Glucocerebrosidase-IN-1 (hydrochloride) is utilized in the screening of new drugs and in the optimization of drug formulations to enhance their stability and bioavailability .
作用機序
Glucocerebrosidase-IN-1 (hydrochloride) exerts its effects by binding to the active site of the enzyme glucocerebrosidase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of glucosylceramide into glucose and ceramide, leading to the accumulation of glucosylceramide in lysosomes. The molecular targets involved include the catalytic residues of glucocerebrosidase, which are essential for its enzymatic activity .
類似化合物との比較
- Imiglucerase
- Velaglucerase alfa
- Eliglustat
Comparison: Glucocerebrosidase-IN-1 (hydrochloride) is unique in its high selectivity and potency as an inhibitor of glucocerebrosidase. Unlike other similar compounds, it has a lower IC50 value, indicating its superior inhibitory activity. Additionally, its chemical structure allows for better binding to the active site of the enzyme, enhancing its effectiveness .
特性
分子式 |
C13H28ClNO3 |
|---|---|
分子量 |
281.82 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C13H27NO3.ClH/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10;/h10-17H,2-9H2,1H3;1H/t10-,11-,12-,13-;/m1./s1 |
InChIキー |
MWPKYIZWZQVGJA-URXMQMNMSA-N |
異性体SMILES |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O.Cl |
正規SMILES |
CCCCCCCCC1C(C(C(CN1)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


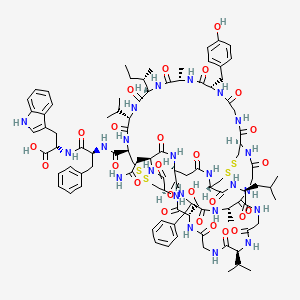
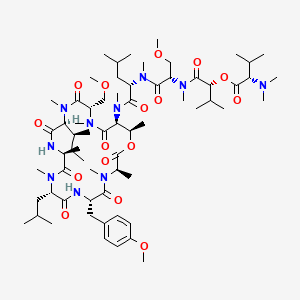
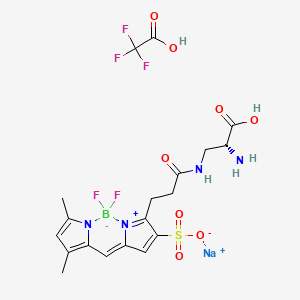
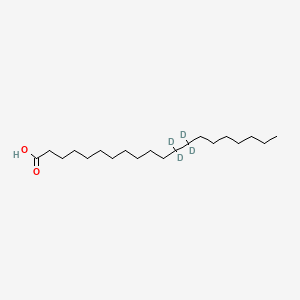
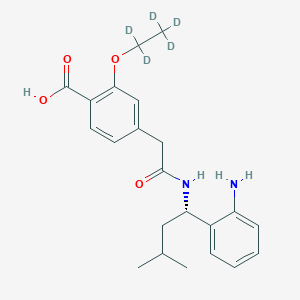
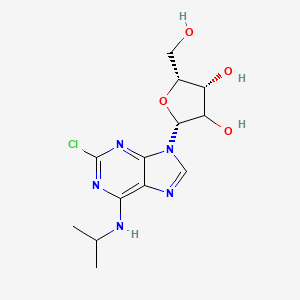
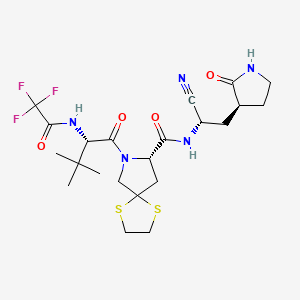
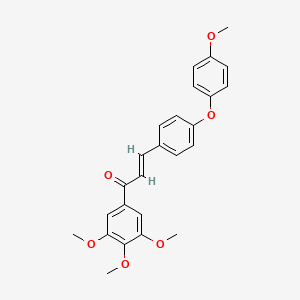
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
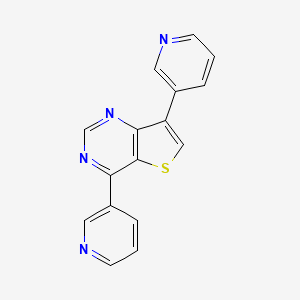
![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)
